4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula and a CAS number of 4319-72-6. This compound features a benzaldehyde functional group, which is characterized by the presence of a carbonyl group () attached to a benzene ring. The structure incorporates a chloro substituent at the para position and a 4-methyl-1H-pyrazol-1-yl group at the ortho position of the benzaldehyde, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
Synthesis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves:
4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has potential applications in:
Several compounds share structural similarities with 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | 1697614-22-4 | Chlorine at the meta position; different reactivity |
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | 1339554-40-3 | Different pyrazole substitution; potential for varied biological activity |
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid | 7017276 | Contains a carboxylic acid group; different functionality |
The uniqueness of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde lies in its specific arrangement of substituents that may confer distinct chemical properties and biological activities compared to similar compounds. Its combination of a chloro group and a pyrazole moiety makes it particularly interesting for further exploration in medicinal chemistry and material science .